molecular formula C6H18NO15P3 B13817970 D-myo-Inositol 1,5,6-tris-phosphate ammonium salt

D-myo-Inositol 1,5,6-tris-phosphate ammonium salt

Cat. No.: B13817970
M. Wt: 437.13 g/mol
InChI Key: MWPGDKRESDTMSH-TYZYTZLSSA-N
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Description

D-myo-Inositol 1,5,6-trisphosphate ammonium salt (CAS 135027-58-6) is a phosphorylated derivative of myo-inositol with phosphate groups at the 1, 5, and 6 positions of the inositol ring. It functions as a second messenger in intracellular signaling pathways, primarily by binding to receptors on the endoplasmic reticulum to release stored calcium ions (Ca²⁺) into the cytoplasm . This compound is synthesized via phospholipase C-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and is utilized extensively in biochemical research to study calcium-dependent processes, including muscle contraction, neuronal function, and gene expression .

Properties

Molecular Formula

C6H18NO15P3

Molecular Weight

437.13 g/mol

IUPAC Name

azanium;[(1S,2R,3R,4R,5R,6R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C6H15O15P3.H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1-,2-,3-,4+,5-,6-;/m1./s1

InChI Key

MWPGDKRESDTMSH-TYZYTZLSSA-N

Isomeric SMILES

[C@@H]1([C@H]([C@H]([C@@H]([C@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)O)O.[NH4+]

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)O)O.[NH4+]

Origin of Product

United States

Preparation Methods

Starting Material and Initial Protection

The synthesis typically begins with commercially available myo-inositol, which contains six hydroxyl groups symmetrically arranged. The first step is selective protection of hydroxyl groups to direct phosphorylation to the desired positions:

  • Use of protecting groups such as p-methoxybenzyl (PMB), benzyl (Bn), or cyclohexylidene acetals to mask non-target hydroxyls.
  • For example, selective p-methoxybenzylation at position 6 or formation of 1,2:4,5-di-O-cyclohexylidene-myo-inositol intermediates has been reported to facilitate regioselective functionalization.

Regioselective Phosphorylation

Phosphorylation is performed on the free hydroxyl groups after selective protection:

  • Phosphorylating agents such as phosphoramidites or phosphorochloridates are used under controlled conditions.
  • Phosphorylation is often carried out sequentially to install phosphate groups specifically at the 1, 5, and 6 positions.
  • The use of ion-exchange chromatography post-phosphorylation helps purify the desired tris-phosphate product.

Deprotection and Formation of Ammonium Salt

After phosphorylation, protecting groups are removed carefully to avoid phosphate migration:

  • Deprotection is commonly achieved using sodium in liquid ammonia, which efficiently removes benzyl or PMB groups without compromising phosphate esters.
  • The crude product is then purified by ion-exchange chromatography (e.g., Q-Sepharose Fast Flow) to isolate the tris-phosphate.
  • The final product is converted into the ammonium salt form, often by treatment with ammonium acetate or ammonium formate, which stabilizes the compound and facilitates crystallization.

Detailed Synthetic Route Summary

Step Reagents/Conditions Purpose/Outcome Reference
1 myo-Inositol + protecting group reagents (e.g., PMB-Cl, benzyl bromide) Selective protection of hydroxyl groups
2 Acidic hydrolysis (e.g., PTSA-H2O) Removal of ketal protecting groups
3 Phosphorylating agents (e.g., phosphoramidites) Regioselective phosphorylation at 1,5,6 positions
4 Sodium in liquid ammonia Deprotection of benzyl/PMB groups
5 Ion-exchange chromatography Purification of tris-phosphate
6 Treatment with ammonium salts (acetate/formate) Formation of ammonium salt, crystallization

Research Findings and Analytical Data

  • The optical purity of the synthesized compound is confirmed by chiral resolution methods and comparison of optical rotation values with literature standards.
  • Elemental analysis of the ammonium salt form typically shows approximately 3.5 ammonium ions per molecule, consistent with tris-phosphate stoichiometry.
  • The ammonium salt exhibits good crystallinity and stability, with aqueous solutions maintaining a pH around 6.5, suitable for biochemical assays.
  • Biological assays demonstrate that regioisomers and stereoisomers of inositol tris-phosphates vary in activity, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-myo-Inositol 1,5,6-tris-phosphate ammonium salt can undergo oxidation reactions, although these are less common.

    Substitution: This compound can participate in substitution reactions where phosphate groups are replaced by other functional groups.

    Hydrolysis: It can be hydrolyzed to produce inositol and inorganic phosphate under acidic or enzymatic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Substitution: Various nucleophiles can be used depending on the desired product.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes like phosphatases.

Major Products:

    Oxidation: Inositol derivatives with higher oxidation states.

    Substitution: Modified inositol phosphates with different functional groups.

    Hydrolysis: Inositol and inorganic phosphate.

Scientific Research Applications

Cell Signaling Studies

D-myo-Inositol 1,5,6-tris-phosphate ammonium salt serves as a vital tool for investigating intracellular signaling pathways. It acts as a second messenger that facilitates the release of calcium ions from intracellular stores in response to extracellular signals. This property is particularly useful in studying the phosphoinositide signaling pathway and its implications in various cellular processes such as proliferation, differentiation, and apoptosis .

Pharmacological Research

In pharmacology, this compound is utilized for its role in modulating cellular responses to drugs that target calcium signaling pathways. Its interactions with various proteins involved in signal transduction highlight its significance in drug development and therapeutic interventions aimed at diseases related to calcium dysregulation .

Metabolic Regulation

Research indicates that this compound may influence insulin signaling pathways and glucose metabolism. By regulating intracellular calcium levels, this compound can affect insulin secretion from pancreatic cells and glucose uptake by peripheral tissues .

Case Study 1: Role in Calcium Signaling

A study conducted on the effects of this compound on calcium mobilization demonstrated its efficacy as a second messenger. The experiments showed that the compound significantly increased intracellular calcium levels upon stimulation with growth factors. This finding underscores its potential applications in understanding diseases characterized by altered calcium signaling .

Case Study 2: Insulin Signaling Pathways

Research investigating the role of this compound in insulin signaling revealed that it enhances insulin receptor activity and promotes glucose uptake in muscle cells. This suggests its potential therapeutic role in managing insulin resistance and type 2 diabetes .

Mechanism of Action

D-myo-Inositol 1,5,6-tris-phosphate ammonium salt exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream signaling pathways that regulate cellular functions such as metabolism, gene expression, and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of inositol phosphates depends critically on the stereochemistry and positioning of phosphate groups. Below is a comparative analysis of key inositol trisphosphates:

D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃)
  • Structure : Phosphates at 1, 4, and 5 positions.
  • Function: The canonical second messenger responsible for Ca²⁺ mobilization from the endoplasmic reticulum. Binds with high affinity to IP₃ receptors (IP₃Rs) .
  • Applications : Gold standard for studying calcium signaling; used in receptor binding assays and pathway elucidation .
D-myo-Inositol 1,5,6-trisphosphate (Ins(1,5,6)P₃)
  • Structure : Phosphates at 1, 5, and 6 positions.
  • Function : Exhibits reduced affinity for IP₃Rs compared to Ins(1,4,5)P₃, making it a less potent Ca²⁺ mobilizer .
  • Applications : Serves as a tool to study structural determinants of receptor binding and signaling specificity .
D-myo-Inositol 3,4,5-trisphosphate (Ins(3,4,5)P₃)
  • Structure : Phosphates at 3, 4, and 5 positions.
  • Applications : Used in structure-activity relationship (SAR) studies to investigate stereochemical influences on signaling .
D-myo-Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄)
  • Structure : Phosphates at 1, 3, 4, and 5 positions.
  • Function : Formed by phosphorylation of Ins(1,4,5)P₃; modulates nuclear Ca²⁺ signaling and interacts with proteins like p42(IP4) .
  • Applications : Investigates higher-order signaling cascades and gene regulation .

Receptor Binding Affinity and Specificity

Studies using competitive binding assays reveal stark differences in receptor interactions:

  • Ins(1,4,5)P₃: IC₅₀ values in the nanomolar range for IP₃Rs, reflecting high specificity .
  • Ins(1,5,6)P₃ : Demonstrates >100-fold lower affinity compared to Ins(1,4,5)P₃, attributed to the suboptimal spatial arrangement of phosphates .
  • Other Analogs : Modifications such as fluorination at the 6-position (e.g., 6-Deoxy-6-fluoro-Ins(1,4,5)P₃) can enhance hydrophobicity and receptor binding, whereas positional isomers like Ins(1,3,5)P₃ show negligible activity .

Commercial Availability and Formulations

  • Ins(1,5,6)P₃ Ammonium Salt: Sold by Santa Cruz Biotechnology (sc-214820, $193/10 µg) as a stable, water-soluble formulation .
  • Ins(1,4,5)P₃ Sodium Salt : Available from Calbiochem® (≥95% purity) for high-throughput screening .
  • Salts and Derivatives : Potassium and ammonium salts (e.g., hexapotassium Ins(1,4,5)P₃) are preferred for enhanced solubility in physiological buffers .

Biological Activity

D-myo-Inositol 1,5,6-tris-phosphate ammonium salt (often abbreviated as D-myo-Ins(1,5,6)P3) is a derivative of inositol phosphates, which are crucial signaling molecules in various biological processes. This compound plays a significant role in intracellular signaling pathways, particularly in calcium mobilization and cellular responses to external stimuli. This article delves into the biological activity of D-myo-Ins(1,5,6)P3, examining its mechanisms of action, effects on cellular processes, and relevant research findings.

D-myo-Ins(1,5,6)P3 functions primarily as a second messenger in signal transduction pathways. It is involved in:

  • Calcium Mobilization : D-myo-Ins(1,5,6)P3 binds to inositol trisphosphate receptors (IP3R) located on the endoplasmic reticulum (ER), leading to the release of Ca²⁺ ions into the cytoplasm. This process is critical for various cellular functions including muscle contraction and neurotransmitter release .
  • Regulation of Enzymatic Activity : The compound influences various kinases and phosphatases that modulate cellular metabolism and signaling pathways. For instance, it has been shown to affect the activity of phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth and survival .

Effects on Cellular Processes

D-myo-Ins(1,5,6)P3 has been implicated in several key biological activities:

  • Cell Proliferation : Studies have demonstrated that D-myo-Ins(1,5,6)P3 can stimulate cell proliferation in certain cancer cell lines by promoting Ca²⁺ influx and activating downstream signaling pathways .
  • Apoptosis Regulation : The compound also plays a role in apoptosis. It can modulate apoptotic pathways by influencing calcium levels and activating specific apoptotic proteins .

Comparative Activity with Other Inositol Phosphates

D-myo-Ins(1,5,6)P3's activity can be compared with other inositol phosphates such as D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). While both compounds share similar mechanisms involving calcium release, their effects can differ based on the specific cellular context and receptor interactions.

PropertyD-myo-Inositol 1,4,5-trisphosphateD-myo-Inositol 1,5,6-trisphosphate
Primary FunctionCalcium mobilizationCalcium mobilization
Cellular EffectsCell proliferationApoptosis regulation
Receptor InteractionIP3RIP3R

Study 1: Calcium Signaling and Cellular Response

In a study examining the role of D-myo-Ins(1,5,6)P3 in human epithelial cells (T84 cells), it was found that the compound inhibited calcium-mediated chloride secretion. This suggests a regulatory link between D-myo-Ins(1,5,6)P3 and epithelial ion transport mechanisms .

Study 2: Cancer Cell Proliferation

Research involving breast cancer cell lines indicated that treatment with D-myo-Ins(1,5,6)P3 resulted in increased cell proliferation. The mechanism was attributed to enhanced calcium influx and activation of growth-related signaling pathways .

Study 3: Apoptosis Induction

A study focused on neuronal cells showed that elevated levels of D-myo-Ins(1,5,6)P3 led to increased apoptosis via calcium-dependent pathways. This highlights its potential role as a mediator in neurodegenerative conditions .

Q & A

Q. What is the mechanistic role of D-myo-Inositol 1,5,6-trisphosphate ammonium salt in calcium signaling pathways?

This compound acts as a second messenger generated via phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). It binds to specific receptors on the endoplasmic reticulum (ER), triggering calcium ion (Ca²⁺) release into the cytosol. This Ca²⁺ flux regulates downstream processes like gene expression, muscle contraction, and synaptic plasticity . Experimental applications include reconstituting signaling pathways in cell-free systems or using calcium-sensitive dyes (e.g., Fura-2) to quantify ER calcium release in live cells.

Q. What handling and storage protocols are critical for maintaining compound stability?

Protect the compound from light using amber vials or light-protective glassware, as degradation under direct light is a documented risk. Store lyophilized aliquots at -20°C in desiccated conditions. For working solutions, use refrigerated autosamplers (4–8°C) and analyze within 24 hours of preparation to prevent hydrolysis or oxidation .

Q. Which analytical methods are recommended for quantifying this compound in biological samples?

Reverse-phase HPLC with UV detection (e.g., 210 nm) is standard. Prepare the mobile phase as a degassed mixture of methanol, pH 3.5 ammonium phosphate buffer, and acetonitrile (50:35:15). Use a C18 column and validate system suitability with spiked biological matrices to ensure resolution from interfering metabolites like inositol 1,4,5-trisphosphate (IP3) .

Q. What controls are essential when studying ER calcium release mediated by this compound?

Include negative controls (e.g., PLC inhibitors like U73122 to block endogenous IP3 production) and positive controls (e.g., ionomycin for maximal Ca²⁺ release). Use calcium chelators (e.g., BAPTA-AM) to confirm Ca²⁺-dependent responses. Validate receptor specificity with competitive antagonists for IP3 receptors .

Advanced Research Questions

Q. How can researchers design experiments to track the metabolic fate of this compound in cellular systems?

Radiolabeled tracer studies (e.g., ³H- or ³²P-labeled compound) coupled with ion-exchange chromatography can map phosphorylation/dephosphorylation kinetics. For dynamic tracking, use LC-MS/MS with stable isotope-labeled internal standards. Pathway inhibitors (e.g., lithium for inositol monophosphatase) help identify rate-limiting enzymatic steps .

Q. How to resolve contradictions in binding assay data involving this compound?

If unexpected binding results occur, test competitive inhibition with structurally related inositol phosphates (e.g., 1,4,5-IP3 or 1,3,4,5-IP4) at concentrations up to 200 µM. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and rule out non-specific interactions with lipid vesicles or proteins .

Q. How to differentiate its signaling effects from other inositol phosphates in pathway analysis?

Employ genetic knockdown/knockout models of specific inositol phosphate kinases (e.g., ITPK1 for 1,5,6-IP3 phosphorylation). Use phospho-specific antibodies or fluorescent biosensors (e.g., GFP-tagged PH domains) to spatially resolve signaling outputs. Pathway enrichment analysis (e.g., IPA or KEGG) can identify unique downstream targets .

Q. How to optimize HPLC conditions for detecting this compound amid similar metabolites?

Adjust mobile phase pH (3.5–10) and organic solvent ratios to resolve isomers. For example, a pH 10 ammonium phosphate buffer with methanol (75:25) improves separation of 1,5,6-IP3 from 1,4,5-IP3. Validate with synthetic standards and spike recovery tests in biological samples .

Q. How to address cross-reactivity in assays targeting inositol phosphate receptors?

Pre-incubate cell lysates with immobilized receptor fragments to adsorb non-specific binders. Use receptor mutants with altered ligand-binding domains (e.g., R265Q in IP3R1) to confirm specificity. Pair siRNA-mediated receptor silencing with rescue experiments using wild-type receptors .

Q. What strategies mitigate off-target effects in neuronal studies using this compound?

Titrate concentrations using dose-response curves to identify the minimal effective dose. Combine electrophysiology (e.g., patch-clamp) with calcium imaging to distinguish direct ion channel modulation from ER-mediated Ca²⁺ release. Validate findings in ex vivo brain slices to confirm physiological relevance .

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